molecular formula C21H31N3O3 B612222 D-3263 CAS No. 947257-66-1

D-3263

Cat. No.: B612222
CAS No.: 947257-66-1
M. Wt: 373.5 g/mol
InChI Key: ZGTYTFYRCIRWBL-HYVNUMGLSA-N
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Description

D-3263 is a compound known for its potential antineoplastic properties and its role as an agonist of the transient receptor potential melastatin member 8 (TRPM8) channel. This compound has shown significant antibacterial and antibiofilm activities, particularly against multi-drug-resistant strains of Staphylococcus aureus .

Mechanism of Action

D-3263 exerts its effects primarily through the activation of the TRPM8 channel. By binding to and activating TRPM8, this compound increases the entry of calcium and sodium ions into cells. This disruption of ion homeostasis leads to cell death in tumor cells expressing TRPM8 . In bacterial cells, this compound enhances membrane permeability, which contributes to its antibacterial and antibiofilm activities .

Biological Activity

D-3263 is a compound identified as a selective agonist for the transient receptor potential melastatin 8 (TRPM8) channel, which plays a significant role in various biological processes, including pain sensation, thermoregulation, and tumor biology. Recent studies have highlighted its potential therapeutic applications, particularly in oncology and infectious diseases.

This compound activates the TRPM8 ion channel, leading to an influx of calcium ions into cells. This activation has been linked to various cellular responses, including apoptosis (programmed cell death), which is particularly relevant in cancer treatment. The compound's ability to enhance the efficacy of existing cancer therapies, such as enzalutamide and docetaxel, has been demonstrated in preclinical models of prostate cancer .

Antineoplastic Properties

This compound has shown promise as an adjunct therapy in the treatment of metastatic prostate cancer (mPCa). In a study utilizing genetically engineered mouse models, this compound significantly increased the pro-apoptotic activity of enzalutamide and docetaxel in TRAMP-C1 and TRAMP-C2 prostate cancer cell lines. This suggests that this compound may help overcome resistance to these therapies by enhancing their effectiveness .

Clinical Studies

A Phase 1 clinical trial evaluated the safety and preliminary efficacy of this compound in patients with advanced prostate cancer. The results indicated disease stabilization in some participants, suggesting that this compound could be a viable option for managing advanced cancer cases .

Antibacterial Activity

In addition to its antineoplastic effects, this compound exhibits antibacterial properties. Research has shown that it possesses potent antibacterial and antibiofilm activities against Staphylococcus aureus. The mechanism appears to involve targeting the bacterial cell membrane, leading to cell lysis and death . This dual action makes this compound a compound of interest not only for oncology but also for treating bacterial infections.

Table: Summary of Biological Activities of this compound

Activity Effect Study Reference
Pro-apoptotic Enhances apoptosis in prostate cancer cells
Antineoplastic Stabilizes disease in advanced prostate cancer
Antibacterial Potent against Staphylococcus aureus
Mechanism TRPM8 agonism leading to calcium influx

Case Studies

  • Prostate Cancer Treatment : In a preclinical study involving TRAMP mouse models, administration of this compound alongside standard therapies resulted in a significant reduction in tumor viability compared to control groups. This supports its potential role as a combination therapy to enhance treatment outcomes for mPCa .
  • Infection Management : A study investigating the antibacterial effects of this compound found that it effectively inhibited biofilm formation by Staphylococcus aureus, suggesting its potential use in treating persistent infections where biofilms are a concern .

Properties

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3/t14-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTYTFYRCIRWBL-HYVNUMGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947257-66-1
Record name D-3263
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947257661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-3263
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FBL3TX3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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